molecular formula C19H21N3O2 B2505063 Allyl 6-(4-phenylpiperazino)nicotinate CAS No. 400086-66-0

Allyl 6-(4-phenylpiperazino)nicotinate

Cat. No.: B2505063
CAS No.: 400086-66-0
M. Wt: 323.396
InChI Key: WRGLXGJSSCVYIK-UHFFFAOYSA-N
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Description

Allyl 6-(4-phenylpiperazino)nicotinate is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Bioavailability Studies

  • Nicotinamide as a Metabolic Precursor : Nicotinamide, an amide derivative of nicotinic acid, functions as a precursor for nicotinamide adenine dinucleotide (NAD) and plays a significant role in metabolism, though large doses have been associated with hepatic injury (Winter & Boyer, 1973).
  • Bioavailability of Nicotinamide Riboside : Studies on nicotinamide riboside (NR), a form of vitamin B3, demonstrate its effective conversion to NAD+ upon oral ingestion, highlighting its potential utility in metabolic studies related to nicotinic acid derivatives (Trammell et al., 2016).

Dermatological Applications

  • Topical Applications and Skin Health : Myristyl nicotinate (MN), a nicotinic acid derivative, has been shown to enhance epidermal differentiation and barrier function in photodamaged skin, suggesting potential dermatological applications for nicotinic acid derivatives (Jacobson et al., 2007).

Pharmacokinetics in Special Populations

  • Dose Recommendations for Chronic Kidney Disease : Studies have analyzed the pharmacokinetics of extended-release nicotinic acid in chronic kidney disease and dialysis patients to derive appropriate dosing recommendations (Reiche et al., 2011).

Nicotinic Acid in Cognitive and Neurological Studies

  • Memory and Cognitive Functions : Research has explored the impact of nicotinic acid and its derivatives on memory and cognitive functions across different age groups, indicating potential applications in neurological research (Loriaux et al., 1985).

Safety and Hazards

The safety and hazards associated with Allyl 6-(4-phenylpiperazino)nicotinate are not specified in the search results .

Future Directions

The future directions for the use and study of Allyl 6-(4-phenylpiperazino)nicotinate are not specified in the search results .

Mechanism of Action

Properties

IUPAC Name

prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-14-24-19(23)16-8-9-18(20-15-16)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h2-9,15H,1,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGLXGJSSCVYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331645
Record name prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400086-66-0
Record name prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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